Cas no 52767-51-8 (2-Phenethoxytetrahydrofuran)

2-Phenethoxytetrahydrofuran structure
2-Phenethoxytetrahydrofuran structure
Product Name:2-Phenethoxytetrahydrofuran
CAS No:52767-51-8
MF:C12H16O2
MW:192.254243850708
CID:2830430
PubChem ID:11183137
Update Time:2025-04-21

2-Phenethoxytetrahydrofuran Chemical and Physical Properties

Names and Identifiers

    • 2-(2-phenylethoxy)oxolane
    • 2-Phenethoxytetrahydrofuran
    • 52767-51-8
    • 2-(2-phenylethoxy)tetrahydrofuran
    • 2-phenethyloxy-tetrahydro-furan
    • Furan, tetrahydro-2-(2-phenylethoxy)-
    • DTXSID60457930
    • AKOS015908149
    • DTXCID00408749
    • Inchi: 1S/C12H16O2/c1-2-5-11(6-3-1)8-10-14-12-7-4-9-13-12/h1-3,5-6,12H,4,7-10H2
    • InChI Key: JOBSZILIBYFASK-UHFFFAOYSA-N
    • SMILES: O1CCCC1OCCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 192.115029749g/mol
  • Monoisotopic Mass: 192.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 18.5Ų

2-Phenethoxytetrahydrofuran Pricemore >>

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2-Phenethoxytetrahydrofuran Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Dimethyl sulfoxide Solvents: Tetrahydrofuran ;  1 h, 40 °C
Reference
Dimethyl sulfoxide-accelerated reductive deamination of aromatic amines with t-BuONO in tetrahydrofuran
Fang, Lu; et al, Journal of Chemical Research, 2018, 42(11), 579-583

2-Phenethoxytetrahydrofuran Raw materials

2-Phenethoxytetrahydrofuran Preparation Products

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